3-Carboxy-5-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

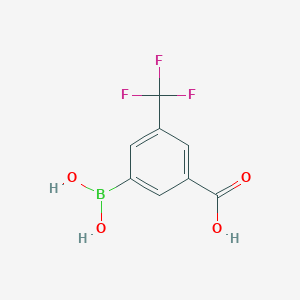

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a carboxyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable aromatic precursor, such as 3-bromo-5-(trifluoromethyl)benzoic acid.

Borylation Reaction: The borylation of the aromatic precursor is achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

(3,5-Bis(trifluoromethyl)phenyl)boronic acid is frequently employed in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Key examples include:

Reaction with Dibromoarenes

These reactions highlight the stability of trifluoromethyl-substituted boronic acids under harsh conditions (e.g., refluxing toluene, aqueous bases). The electron-withdrawing CF₃ groups enhance the electrophilicity of the boronic acid, facilitating transmetalation in cross-coupling .

Challenges with Carboxy-Substituted Boronic Acids

While no direct data exists for 3-carboxy-5-(trifluoromethyl)phenylboronic acid, the presence of both COOH and B(OH)₂ groups may lead to:

Wissenschaftliche Forschungsanwendungen

3-Carboxy-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:

Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry:

Material Science: Used in the synthesis of advanced materials, including polymers and liquid crystals.

Biological Research: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Wirkmechanismus

The mechanism of action of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Carboxyphenylboronic Acid: Similar structure but lacks the trifluoromethyl group.

3-Methoxyphenylboronic Acid: Contains a methoxy group instead of a carboxyl group.

3,5-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups instead of one.

Uniqueness

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a carboxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications and enhancing its reactivity in cross-coupling reactions .

Biologische Aktivität

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₆BF₃O₄, with a molecular weight of approximately 227.94 g/mol. The compound consists of a phenyl ring substituted with both a carboxylic acid group (-COOH) and a trifluoromethyl group (-CF₃).

Key Properties:

- Lipophilicity: The trifluoromethyl group enhances the compound's lipophilicity, improving its solubility in organic solvents and biological systems.

- Reactivity: The boronic acid moiety allows participation in various chemical reactions, including Suzuki-Miyaura couplings, which are essential for carbon-carbon bond formation in organic synthesis .

Interaction with Biomolecules

This compound exhibits significant interactions with various biomolecules, particularly enzymes such as proteases and kinases. These interactions can lead to therapeutic effects, making the compound a candidate for drug development targeting specific pathways in disease mechanisms.

- Binding Affinity: Preliminary studies indicate that boronic acids can bind reversibly to diols, influencing the activity and stability of biomolecules. This property is crucial for drug design as it can dictate the therapeutic efficacy of potential drugs .

Antibacterial Activity

Recent studies have explored the antibacterial properties of boronic acids, including this compound. In vitro evaluations have shown promising results against bacterial strains such as Escherichia coli and Bacillus cereus, suggesting that this compound may possess significant antibacterial activity .

Synthesis Methods

Several methods exist for synthesizing this compound, allowing for scalability and adaptability in research and industrial applications. Common approaches include:

- Direct Boronation: Utilizing boron reagents to introduce the boronic acid functionality onto the phenyl ring.

- Functionalization Reactions: Employing carboxylation techniques to add the carboxylic acid group while maintaining the trifluoromethyl substituent.

These methods facilitate the production of this compound for further biological testing and application development .

Case Study 1: Anticancer Potential

Research has indicated that certain boronic acids exhibit anticancer properties by modulating enzyme activity involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | MMP-2, MMP-9 |

| Control (e.g., 5-Fluorouracil) | 17.02 | Various cancer cell lines |

Case Study 2: Enzyme Inhibition

In another study, docking simulations revealed that related phenylboronic acids could effectively bind to active sites of enzymes such as leucyl-tRNA synthetase (LeuRS), indicating potential applications in antibiotic development .

Eigenschaften

IUPAC Name |

3-borono-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)5-1-4(7(13)14)2-6(3-5)9(15)16/h1-3,15-16H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUJWTDOAHDXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.